molecular formula C11H20ClN3O2S B1521992 N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1231928-69-0

N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B1521992
CAS No.: 1231928-69-0
M. Wt: 293.81 g/mol
InChI Key: PRUZRFNDVLXXEM-UHFFFAOYSA-N
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Description

N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H19N3O2S·HCl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves the following steps:

  • Formation of Pyrazole Core: The pyrazole ring is formed through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution Reactions: The pyrazole core undergoes substitution reactions to introduce the cyclopentyl and trimethyl groups.

  • Sulfonation: The pyrazole derivative is then sulfonated to introduce the sulfonamide group.

  • Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the sulfonamide group.

  • Substitution: Substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the pyrazole ring.

  • Reduction Products: Reduced forms of the pyrazole ring or sulfonamide group.

  • Substitution Products: Derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antiviral properties.

  • Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrazole derivatives, such as N-methyl-N-phenylpyrazole-4-sulfonamide and N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

  • Uniqueness: The presence of the cyclopentyl group in this compound distinguishes it from other pyrazole derivatives, potentially leading to different biological and chemical properties.

Properties

IUPAC Name

N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S.ClH/c1-8-11(9(2)13-12-8)17(15,16)14(3)10-6-4-5-7-10;/h10H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUZRFNDVLXXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride

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